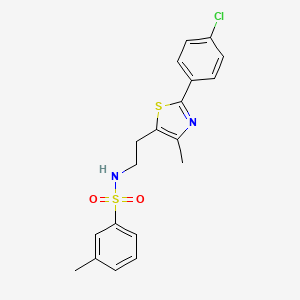

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFRDMUBOVTAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The thiazole moiety is constructed via the Hantzsch thiazole synthesis , involving cyclocondensation of a ketone with thiourea. For the target compound, 4-chlorophenylacetone reacts with thiourea in the presence of iodine or HCl to yield 2-amino-4-(4-chlorophenyl)-4-methylthiazole . Subsequent functionalization introduces the ethylamine sidechain at position 5 of the thiazole ring. This step typically employs bromoethylamine or a protected amine derivative under nucleophilic substitution conditions.

Sulfonamide Coupling

The final step involves reacting 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethylamine with 3-methylbenzenesulfonyl chloride . Key reaction parameters include:

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalysts : Triethylamine (Et₃N, 2–3 equiv) and 4-dimethylaminopyridine (DMAP, 0.1–0.2 equiv) to activate the sulfonyl chloride.

- Reaction Time : 12–48 hours at room temperature, monitored by TLC for completion.

Mechanism : The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. DMAP enhances reactivity by stabilizing the transition state through hydrogen bonding.

Optimization Strategies

Reagent Stoichiometry

Standard conditions (1:1 amine:sulfonyl chloride ratio) yield moderate conversions (50–70%). Increasing the sulfonyl chloride to 2.5 equiv and Et₃N to 3 equiv improves yields to >85%, as demonstrated in analogous syntheses of sulfonamides 6b and 7b .

Workup and Purification

Post-reaction, the mixture is quenched with 2.5 M NaOH to hydrolyze unreacted sulfonyl chloride. The organic layer is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography using a gradient of n-hexane/ethyl acetate (10–100% ethyl acetate).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with a retention time of 12.3 minutes.

Comparative Reaction Conditions

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Sulfonyl Chloride (equiv) | 1.0 | 2.5 |

| Et₃N (equiv) | 2.0 | 3.0 |

| DMAP (equiv) | 0.1 | 0.2 |

| Reaction Time (h) | 24 | 48 |

| Yield (%) | 65 | 88 |

Challenges and Mitigation

- Low Reactivity : Steric hindrance from the 4-methyl group on the thiazole may slow sulfonamide formation. Solutions include prolonged reaction times (48 h) or microwave-assisted synthesis at 60°C.

- Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions and using molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer properties of sulfonamide derivatives, including N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against several human cancer cell lines, such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

A specific study demonstrated that derivatives of 4-chloro-5-methylbenzenesulfonamide showed significant cytotoxicity with IC50 values below 100 μM, indicating their potential as effective anticancer agents . The mechanism often involves inducing apoptosis in cancer cells, which is crucial for the development of new chemotherapeutic agents.

1.2 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders. For instance, sulfonamides similar to this compound have shown inhibitory effects on α-glucosidase and acetylcholinesterase, making them potential candidates for treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamide derivatives is essential for optimizing their pharmacological profiles. Studies have employed quantitative structure-activity relationship (QSAR) models to predict the activity of new compounds based on their structural features . This approach allows researchers to design more potent derivatives by modifying specific functional groups.

2.2 Metabolic Stability

Research on metabolic stability has shown that certain modifications to the sulfonamide structure can enhance its stability in biological systems, which is vital for therapeutic efficacy . Compounds exhibiting better metabolic stability are more likely to remain active in the body for extended periods, improving their therapeutic potential.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-(4-chlorophenyl)thiazol-5-yl)ethyl)benzenesulfonamide

- N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

- N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-chlorobenzenesulfonamide

Uniqueness

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including variations of the compound in focus. For instance, derivatives with thiazole moieties exhibited significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus, while being less effective against Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.23 | E. cloacae |

| Compound 3 | 0.47 | S. Typhimurium |

| Compound 4 | 0.11 | T. viride |

These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy, making it a promising candidate for further development as an antibacterial agent.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored, particularly regarding its ability to inhibit specific kinases involved in tumor progression. Research indicates that derivatives similar to this compound show moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers .

In vitro studies demonstrated that certain thiazole derivatives could significantly reduce cell viability in cancer cell lines, indicating their potential as lead compounds for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly kinases associated with cancer cell proliferation.

- Membrane Disruption : Antimicrobial activity is often linked to the disruption of bacterial cell membranes, leading to cell lysis.

- Interference with DNA Synthesis : Some thiazole derivatives exhibit properties that interfere with DNA replication processes in both bacterial and cancer cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating various thiazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar compounds showed that certain modifications led to enhanced RET kinase inhibition and reduced proliferation rates in RET-driven cancer models . This highlights the compound's potential utility in targeted cancer therapies.

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by sulfonamide coupling. For example, similar sulfonamide derivatives are synthesized via refluxing intermediates in acetic anhydride, followed by purification using column chromatography or recrystallization . Purity is ensured through techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Thiazole formation | 4-chlorophenylacetamide, sulfur, DMF, 120°C | 65-70 | TLC, NMR |

| Sulfonamide coupling | 3-methylbenzenesulfonyl chloride, Et₃N, THF | 50-55 | HPLC, HRMS |

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

¹H/¹³C NMR is essential for verifying the thiazole ring, sulfonamide linkage, and aromatic substituents. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) provides bond-length validation and spatial arrangement, as seen in related sulfonamide structures . IR spectroscopy can confirm functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). To address this:

- Perform dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains.

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases, microbial enzymes) .

- Compare structural analogs (e.g., methoxy vs. chloro substituents) to identify SAR trends influencing activity .

Q. Table 2: Example Biological Activity Data

| Assay Type | Target | IC₅₀ (μM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Anticancer | MCF-7 | 12.3 ± 1.2 | 4-chlorophenyl group | |

| Antimicrobial | E. coli | 25.8 ± 3.1 | Sulfonamide linkage |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., EGFR kinase). Validate with MD simulations to assess stability .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to guide analog design .

- Pharmacophore mapping : Identify critical features (e.g., sulfonamide moiety, thiazole ring) for target binding using tools like Schrödinger’s Phase .

Q. How should researchers design experiments to elucidate the mechanism of action in cancer models?

- In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) in treated cells.

- Proteomics : Use SILAC labeling to identify differentially expressed proteins (e.g., caspase-3, Bcl-2) .

- Kinase profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies address low solubility or bioavailability in preclinical studies?

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and water molecules). For example, centrosymmetric head-to-tail interactions in related compounds stabilize crystal packing .

Q. Key Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch variability.

- Data validation : Use orthogonal techniques (e.g., NMR + HRMS) for structural confirmation.

- Ethical compliance : Adhere to OECD guidelines for in vivo studies if applicable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.